molecular formula C6H12O2 B1596617 3-Methyl-1,2-cyclopentanediol CAS No. 27583-37-5

3-Methyl-1,2-cyclopentanediol

Cat. No. B1596617
CAS RN: 27583-37-5
M. Wt: 116.16 g/mol
InChI Key: KANFKJUPLALTDB-UHFFFAOYSA-N
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Description

3-Methyl-1,2-cyclopentanediol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . It is also known by other names such as 3-Methylcyclopentan-1,2-diol and 3-Methylcyclopentanediol .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2-cyclopentanediol can be represented by the InChI string: InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methyl-1,2-cyclopentanediol has a topological polar surface area of 40.5 Ų, a complexity of 82.6, and no formal charge . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .

Scientific Research Applications

Hydrogen Storage Material

  • Application : 3-Methyl-1,2-cyclopentanediol exhibits potential as a hydrogen storage material.
  • Properties : This compound demonstrates properties relevant to hydrogen storage applications, such as viscosity, thermal stability, H2 gas stream purity, and polarity. It is a polar zwitterionic-type liquid and shows thermal stability at specific temperatures. Its viscosity at room temperature is notably lower than that of olive oil.
  • Findings : The hydrogen desorption from this compound is a clean process, producing relatively pure hydrogen gas (Luo et al., 2013).

Synthesis of Glycols

  • Application : 3-Methyl-1,2-cyclopentanediol is involved in the preparation of cis-glycols via the oxidation of cycloalkenes.
  • Methodology : Permanganate oxidations of cycloalkenes, using a turbulent stirring technique, lead to the formation of a series of cis-glycols, including derivatives of 3-Methyl-1,2-cyclopentanediol.
  • Conditions : The reaction's success depends on factors like hydroxide ion presence and aqueous environment. Excessive solvent can decrease yields (Taylor et al., 1998).

Synthesis of Bicyclic Compounds

  • Application : The compound is used in synthesizing bicyclic compounds through cyclocarbopalladation.
  • Process : The reaction involves using anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis. This process results in several bicyclic compounds bearing a 1,2-cyclopentanediol.
  • Reaction Variability : When trans-dioxolanes are used, the products isolated are obtained from a direct Stille cross-coupling reaction (Salem et al., 2003).

Renewable Synthesis

  • Application : 3-Methyl-1,2-cyclopentanediol is synthesized as a renewable resource from lignocellulose.
  • Process : The synthesis involves an aqueous phase rearrangement of furfuryl alcohol followed by hydrogenation. This method offers an industrially scalable and cost-effective route.
  • Usage : The synthesized 3-Methyl-1,2-cyclopentanediol can be used as a monomer in polyurethane synthesis (Li et al., 2016).

Spectroscopic Analysis

  • Application : The compound is studied for its spectroscopic characteristics, particularly in infrared spectroscopy.
  • Observations : Mid-infrared spectra reveal the molecule exists in an enol tautomeric form, stabilized by an intramolecular O-H⋯O hydrogen bond. The molecule undergoes self-association in CCl4 solution, forming a centrosymmetric dimer.
  • Implications : These findings aid in understanding the compound's molecular structure and behavior under different conditions (Samanta et al., 2011).

Safety And Hazards

In case of exposure, it is recommended to rinse immediately with plenty of water, remove to fresh air, and seek medical attention if symptoms occur . It should not be released into the environment .

properties

IUPAC Name

3-methylcyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANFKJUPLALTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950248
Record name 3-Methylcyclopentane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-cyclopentanediol

CAS RN

27583-37-5
Record name 3-Methylcyclopentan-1,2-diol
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Record name 27583-37-5
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Record name 3-Methylcyclopentane-1,2-diol
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Record name 3-Methyl-1,2-cyclopentanediol (mixture of isomers)
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Record name 3-METHYLCYCLOPENTAN-1,2-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
31
Citations
DJ Nowakowski, CR Woodbridge, JM Jones - Journal of Analytical and …, 2008 - Elsevier
Phosphorus is a key plant nutrient and as such, is incorporated into growing biomass in small amounts. This paper examines the influence of phosphorus, present in either acid (H 3 PO …
Number of citations: 134 www.sciencedirect.com
S Xie, H Zang, H Wu, F Uddin Rajer… - Molecular plant …, 2018 - Wiley Online Library
Recent investigations have demonstrated that bacteria employ the volatile compounds they produce during interactions with other organisms, such as plants, fungi, nematodes and …
B Wozniak, S Tin, JG de Vries - Chemical Science, 2019 - pubs.rsc.org
The limits to the supply of fossil resources and their ever increasing use forces us to think about future scenarios for fuels and chemicals. The platform chemical 5-hydroxymethyl-furfural (…
Number of citations: 60 pubs.rsc.org
X Chen, W Qin, L Ma, F Xu, P Jin, Y Zheng - LWT-Food Science and …, 2015 - Elsevier
This study was conducted to investigate the effect of high pressure processing (HPP) at different pressures (200, 400 and 600 MPa) and treatment times (10 and 20 min) on microbial …
Number of citations: 98 www.sciencedirect.com
N Güzeler, Ç Özbek, M Kalender - Toros University Journal of Food …, 2022 - dergipark.org.tr
The purpose of this study was detection of some chemical compositions, mineral content and aroma profile of buffalo yogurt samples which were collected from Çukurova markets. For …
Number of citations: 2 dergipark.org.tr
PP Lankhorst, T Netscher, ALL Duchateau - Chirality, 2015 - Wiley Online Library
A simple one‐dimensional 13 C NMR method is presented to discriminate between stereoisomers of organic compounds with more than one chiral center. By means of this method it is …
Number of citations: 6 onlinelibrary.wiley.com
W Wang, Y Shi, Y Cui, X Li - Journal of Analytical and Applied Pyrolysis, 2018 - Elsevier
The catalytic fast pyrolysis of cellulose, cellobiose and glucose with the zeolite catalyst of NaY was carried out using thermogravimetric analyzer (TG) and pyrolysis-gas chromatography/…
Number of citations: 67 www.sciencedirect.com
V Brooks, AJ Lewis, P Dulin, JR Beegle… - Biomass and …, 2018 - Elsevier
Microbial electrolysis of an aqueous phase generated from catalytic pyrolysis of pine sawdust was investigated for renewable hydrogen production. The microbial electrolysis cell (MEC) …
Number of citations: 20 www.sciencedirect.com
A Lomelí-Martín, LM Martínez, J Welti-Chanes… - Foods, 2021 - mdpi.com
Since conventional thermal processing can have detrimental consequences on aroma compounds, non-thermal technologies such as high hydrostatic pressure (HHP) have been …
Number of citations: 22 www.mdpi.com
S XIE - researchgate.net
8 SUMMARY 9 Recent investigations have demonstrated that bacteria employ 10 the volatile compounds they produce during interactions with 11 other organisms, such as plants, fungi…
Number of citations: 0 www.researchgate.net

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